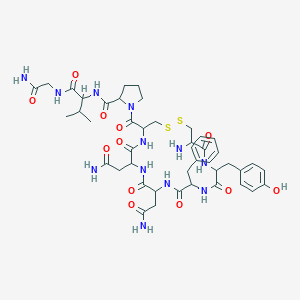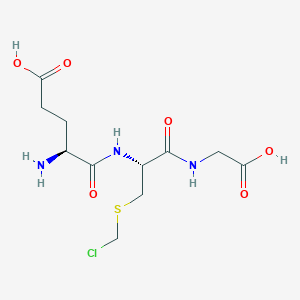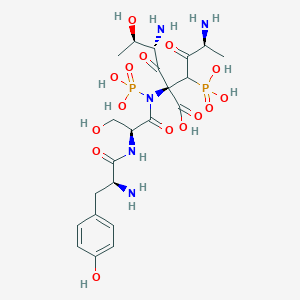
Phasvatocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phasvatocin is a synthetic compound that has been shown to have potential as an antibacterial agent. The compound was first synthesized in 2013 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of Phasvatocin is not yet fully understood, but it is thought to involve inhibition of bacterial DNA synthesis. This is believed to occur through binding of the compound to the bacterial enzyme DNA gyrase, which is involved in the replication of bacterial DNA.
Biochemical and Physiological Effects:
Phasvatocin has been shown to have a number of biochemical and physiological effects on bacteria. These include inhibition of bacterial growth, disruption of bacterial cell membranes, and induction of bacterial cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phasvatocin for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of Phasvatocin is that it is not yet widely available, which may limit its use in some labs.
Direcciones Futuras
There are a number of potential future directions for research on Phasvatocin. One area of interest is the development of new synthetic methods for producing the compound, which could make it more widely available for research. Another area of interest is the investigation of the compound's potential as a therapeutic agent for bacterial infections. Finally, further research is needed to fully understand the mechanism of action of Phasvatocin and to identify potential targets for the development of new antibacterial drugs.
Métodos De Síntesis
The synthesis of Phasvatocin involves several steps, starting with the reaction of 2,4-diamino-6-(2,4-difluorophenyl) pyrimidine with ethyl chloroformate. This is followed by the reaction of the resulting intermediate with 2,4-difluorobenzylamine, and then with sodium hydride. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Phasvatocin has been shown to be effective against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been shown to be particularly effective against strains of Staphylococcus aureus that are resistant to other antibiotics.
Propiedades
Número CAS |
144334-53-2 |
|---|---|
Nombre del producto |
Phasvatocin |
Fórmula molecular |
C44H60N12O12S2 |
Peso molecular |
1013.2 g/mol |
Nombre IUPAC |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H60N12O12S2/c1-22(2)36(43(67)49-19-35(48)60)55-42(66)32-9-6-14-56(32)44(68)31-21-70-69-20-26(45)37(61)50-27(16-24-10-12-25(57)13-11-24)38(62)51-28(15-23-7-4-3-5-8-23)39(63)52-29(17-33(46)58)40(64)53-30(18-34(47)59)41(65)54-31/h3-5,7-8,10-13,22,26-32,36,57H,6,9,14-21,45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,67)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,66) |
Clave InChI |
DAHCMEORVXDYEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Secuencia |
CYFNNCPVG |
Sinónimos |
3-Phe-4-Asn-8-Val-oxytocin oxytocin, Phe(3)-Asn(4)-Val(8)- oxytocin, phenylalanyl(3)-asparaginyl(4)-valyl(8)- phasvatocin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B234270.png)







![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)